molecular formula C24H35ClN2O B109759 Bepridil hydrochloride CAS No. 68099-86-5

Bepridil hydrochloride

Cat. No. B109759
CAS RN: 68099-86-5
M. Wt: 403 g/mol
InChI Key: JXBBWYGMTNAYNM-UHFFFAOYSA-N
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Description

Bepridil hydrochloride is a long-acting, non-selective calcium channel blocker with significant anti-anginal activity . It produces significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist .


Synthesis Analysis

A novel, easy, and direct process for the preparation of Bepridil has been disclosed . This process also includes the preparation of the R-enantiomer of Bepridil with high enantiomeric excess .


Molecular Structure Analysis

The molecular structure of Bepridil hydrochloride is characterized by the chemical formula C24H34N2O . Its average molecular weight is 366.5396 .


Chemical Reactions Analysis

Bepridil has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels .


Physical And Chemical Properties Analysis

The molecular formula of Bepridil hydrochloride is C24H35ClN2O . It has a molecular weight of 403 .

Scientific Research Applications

Calcium Antagonism and Anti-Arrhythmic Properties

Bepridil hydrochloride is recognized for its calcium antagonism and class IV anti-arrhythmic properties. It functions by blocking calcium entry through calcium channels in coronary and peripheral vascular smooth muscle, leading to the dilation of arteries and arterioles. This effect increases oxygen delivery and reduces oxygen requirements, making it a valuable treatment for chronic stable and variant angina pectoris (Definitions, 2020).

Treatment of Atrial Fibrillation

Bepridil hydrochloride is utilized in the treatment of atrial fibrillation (AF) in Japan. Its efficacy is closely related to plasma concentrations of the drug. Clinical studies have shown that higher plasma concentrations correlate with more effective treatment outcomes in AF (Noda et al., 2012). Additionally, its role in pharmacological conversion of persistent AF and maintenance of sinus rhythm post-conversion is significant, although care must be taken to monitor for potential complications like torsades de pointes due to QT prolongation (Nakazato, 2009).

Potential Use in COVID-19 Treatment

Research in 2021 highlighted Bepridil's potential as an inhibitor against SARS-CoV-2 in vitro, suggesting its possible use in COVID-19 treatment. Its ability to interfere with virus entry into cells and inhibit viral main protease makes it a candidate for further clinical testing in the context of COVID-19 (Vatansever et al., 2021).

Cardioprotective Effects

Bepridil has been shown to open mitochondrial ATP-sensitive K+ channels and block sarcolemmal K+ channels, contributing to its cardioprotective effects. This unique modulation of K+ channels can help mitigate ischemic injury while reducing arrhythmias (Sato et al., 2006).

Influence on Intracellular Calcium Dynamics

Bepridil affects intracellular Ca2+ dynamics in human neutrophils, suggesting its broader impact beyond cardiac cells. It increases intracellular Ca2+ concentration by releasing Ca2+ from various cellular compartments and activates Ca2+ influx, which is regulated by the activity of protein kinase C (Chen & Jan, 2001).

Enhancing Endothelial Progenitor Cell Function

Bepridil hydrochloride has been observed to restore the function of circulating endothelial progenitor cells in patients with persistent atrial fibrillation, indicating its potential in improving vascular health in these patients (Katoh et al., 2012).

Modulation of Cardiac Ion Channels

The drug also modulates cardiac ion channels, including the voltage-gated Na+ channel, and has been shown to have long-term effects on the Na+ channel in cardiac myocytes, which is pertinent for its anti-arrhythmic action (Kang et al., 2009).

Application in Marburg Virus Disease

Bepridil has demonstrated efficacy in a mouse model of Marburg virus disease, suggesting its potential as a broad-spectrum anti-filovirus agent and opening avenues for its application in treating such infections (DeWald et al., 2018).

Interaction with Cardiac Troponin

Bepridil binds to cardiac troponin, a key protein in heart muscle contraction. This interaction has implications for its therapeutic use in heart failure and its ability to influence muscle contraction (Varughese et al., 2011).

Future Directions

Bepridil hydrochloride has resurfaced as an effective drug for atrial fibrillation . Future clinical research will help to further define the position of Bepridil as an antianginal treatment relative to the traditional calcium antagonists . It has also been found to result in a 100% survival rate for mice exposed to ebola, indicating its potential use in future ebola research and therapy .

properties

IUPAC Name

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBBWYGMTNAYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64706-54-3 (Parent)
Record name Bepridil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865
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DSSTOX Substance ID

DTXSID00964274
Record name Bepridil hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bepridil hydrochloride

CAS RN

68099-86-5, 74764-40-2
Record name Bepridil hydrochloride
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Record name Bepridil hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEPRIDIL HYDROCHLORIDE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390
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Record name Bepridil hydrochloride
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Record name N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride
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Record name BEPRIDIL HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
411
Citations
Y Nakazato - Journal of Arrhythmia, 2009 - Elsevier
… Bepridil hydrochloride is a multiple ion channel blocker with relatively strong suppressive … Bepridil hydrochloride is an anti-anginal drug classified as a calcium channel blocker.The …
Number of citations: 10 www.sciencedirect.com
JW Upward, K Daly, S Campbell, G Bergman… - The American journal of …, 1985 - Elsevier
… Procedures: In both the electrophysiologic and hemodynamic studies, after the control measurements had been completed, bepridil hydrochloride was administered intravenously over …
Number of citations: 14 www.sciencedirect.com
KA Narahara, BN Singh, JS Karliner, SR Corday… - The American journal of …, 1992 - Elsevier
Bepridil is a calcium antagonist with a unique chemical composition and a long elimination halflife (42 hours). We evaluated the efficacy of bepridil 300 mg once/day in a crossover …
Number of citations: 6 www.sciencedirect.com
LZ Benet - The American Journal of Cardiology, 1985 - Elsevier
… that the free fraction was only 0.23% over the concentration range 200 to 2,000 rig/ml (which essentially covers the range achieved with therapeutic doses of bepridil hydrochloride), and …
Number of citations: 75 www.sciencedirect.com
A Gill, SF Flaim, BP Damiano, SP Sit… - The American journal of …, 1992 - Elsevier
Bepridil is an antianginal agent with multiple therapeutic actions. It decreases calcium influx through potential-dependent and receptor-operated sarcolemmic calcium channels and acts …
Number of citations: 66 www.sciencedirect.com
PF Nestico, J Morganroth, LN Horowitz… - The American journal of …, 1986 - Elsevier
To define the efficacy and safety of a new once-a-day calcium antagonist, bepridil, 21 patients with frequent ventricular premature complexes (VPCs) underwent a 14-day inpatient …
Number of citations: 5 www.sciencedirect.com
MM Gleason, A Gill, MD Brannan, SF Flaim - Pharmacology, 1986 - karger.com
A spontaneously beating guinea pig Langendorff heart preparation was used to evaluate and compare the effects of bepridil hydrochloride (BP) and other Ca blockers. Cardiac …
Number of citations: 10 karger.com
M Constantin, C Bromont, R Fickat… - Biochemical …, 1990 - Elsevier
Bepridil, a calcium antagonist with anti-anginal, anti-ischemic, and anti-arrhythmic properties was assessed for its ability to scavenge free radicals. Bepridil reduced the stable free …
Number of citations: 63 www.sciencedirect.com
T Wada, Y Katoh, S Nagamine, H Isogai, D Ozaki… - 2013 - Am Heart Assoc
… Bepridil hydrochloride (BEP), which is primarily used only in Japan but not in other advanced countries, is a multiple ion channel blocker that has exhibited efficacy for the …
Number of citations: 0 www.ahajournals.org
F Ma, H Takanari, K Masuda, M Morishima, K Ono - Heart and vessels, 2016 - Springer
… Bepridil hydrochloride was a kind gift from Daiichi-Sankyo Company (Tokyo, Japan). Bepridil was prepared as 1 mM stock solution in distilled water. W-7, a calmodulin inhibitor, and …
Number of citations: 6 link.springer.com

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